2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Description
Historical Evolution of Thienopyridine-Based Scaffolds in Medicinal Chemistry
The exploration of thienopyridine derivatives began in the mid-20th century, driven by the need to develop heterocyclic compounds with improved pharmacokinetic and pharmacodynamic profiles. Early work focused on synthesizing and characterizing the six isomeric forms of thienopyridines, which differ in the fusion positions of their thiophene and pyridine rings. Among these, thieno[2,3-c]pyridine (isomer III) gained attention due to its structural resemblance to purine bases like adenine, enabling its integration into biomimetic drug design strategies.
Key Milestones in Thienopyridine Research
- Initial Synthesis and Stability Studies : The first thieno[3,4-b]pyridine (isomer V) and thieno[3,4-c]pyridine (isomer VI) analogs were synthesized in 1970, though their instability limited early applications. Subsequent efforts prioritized isomers I–IV, leading to the discovery of thieno[2,3-c]pyridine’s enhanced stability and synthetic versatility.
- FDA-Approved Therapeutics : By the 1990s, thienopyridine derivatives like clopidogrel and ticlopidine were approved as antiplatelet agents, validating their utility in cardiovascular disease management. These breakthroughs highlighted the scaffold’s capacity to modulate biological targets through sulfur-mediated interactions.
- Expansion into CNS and Oncology : Recent decades have seen thieno[2,3-c]pyridine derivatives investigated for central nervous system (CNS) disorders, cancer, and infectious diseases, leveraging their dual aromatic system for binding diverse enzyme active sites.
Table 1: Isomeric Thienopyridines and Their Pharmacological Significance
Strategic Importance of 2-Amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile Derivatives
The hydrochloride salt of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile exemplifies the strategic optimization of thienopyridine scaffolds for enhanced bioactivity and solubility. Its fully saturated tetrahydropyridine ring reduces planarity, improving membrane permeability, while the amino and cyano substituents enable hydrogen bonding and electrophilic interactions with biological targets.
Structural and Functional Advantages
- Hydrogen-Bonding Capacity : The amino group at position 2 and the cyano group at position 3 create a dual hydrogen-bond donor/acceptor system, facilitating interactions with enzymes like kinases and proteases.
- Enhanced Solubility : The hydrochloride salt form increases aqueous solubility, addressing a common limitation of hydrophobic thienopyridine derivatives.
- Synthetic Flexibility : The carbonitrile group serves as a reactive handle for further functionalization, enabling the synthesis of libraries of analogs for structure-activity relationship (SAR) studies.
Table 2: Molecular Properties of 2-Amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile Hydrochloride
Applications in Drug Discovery
- Kinase Inhibition : The compound’s planar thienopyridine core allows π-π stacking with ATP-binding pockets in kinases, as demonstrated in studies on FLT3 and EGFR inhibitors.
- CNS-Targeted Therapies : Its ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease drug development.
- Antimicrobial Agents : Preliminary studies suggest activity against bacterial pathogens via interference with folate synthesis pathways.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;/h11H,1-2,4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULQEOTEDORJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride typically involves a one-pot condensation reaction. This reaction includes the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol. The reaction is carried out under short reaction times and yields excellent results .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot condensation method mentioned above can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride has shown promise in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Properties
Preliminary studies have suggested that derivatives of this compound may possess anticancer activity. For instance, compounds with similar thieno-pyridine frameworks have been investigated for their ability to inhibit cancer cell proliferation.
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Organic Electronics
Research has explored the use of thieno-pyridine derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures can enhance charge transport properties and overall device efficiency.
Synthesis of Other Compounds
The presence of amino and carbonitrile groups allows for further chemical modifications, making it a valuable precursor in synthetic organic chemistry. It can be used to synthesize a variety of derivatives with tailored biological activities or material properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Organic Photovoltaics
Research conducted by Zhang et al. (2021) investigated the incorporation of thieno-pyridine derivatives into organic solar cells. The study found that devices utilizing these compounds exhibited improved power conversion efficiencies due to enhanced charge mobility and stability under operational conditions.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thienopyridine Family
2-(2-Chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Hydrochloride
- Core Structure: Shares the 4H,5H,6H,7H-thieno[2,3-c]pyridine backbone.
- Substituents : Chloroacetamido group at position 2, ethyl group at position 6, and carboxylate ester at position 3.
- Molecular Formula : C16H15ClN2O .
- Applications: Used as a building block in medicinal chemistry, particularly for alkylation or acylation reactions. The carboxylate ester improves solubility compared to the cyano group in the target compound.
6-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-({[4-(Dimethylamino)Phenyl]Methylene}Amino)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carbonitrile
- Core Structure: Similar tetrahydrothieno[2,3-c]pyridine system.
- Substituents: Chloro-trifluoromethylpyridine at position 6 and a dimethylaminophenyl Schiff base at position 2.
- Molecular Formula : C21H16ClF3N4S (CAS 338761-72-1) .
- Applications: Designed as a kinase inhibitor; the trifluoromethyl and dimethylamino groups enhance lipophilicity and target binding.
Pyrido[2,3-c]Pyridazine Derivatives (Patent: WO2024/02854)
- Core Structure: Pyrido[2,3-c]pyridazine instead of thienopyridine.
- Substituents : Varied aryl and heteroaryl groups.
- Applications: Bcl-xL protein inhibitors for cancer therapy. The pyridazine ring introduces additional nitrogen atoms, altering electron distribution and binding affinity compared to thienopyridines .
Imidazo[1,2-a]Pyridine Derivatives ()
- Core Structure : Imidazo[1,2-a]pyridine fused system.
- Substituents : Methyl or hydroxyl groups at positions 7 or 6.
- Applications : Used in antiviral or anti-inflammatory agents. The imidazole ring increases basicity, contrasting with the thiophene’s electron-rich nature in the target compound.
Key Research Findings and Data
Table 1: Comparative Analysis of Structural Analogs
Biological Activity
2-Amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride (CAS Number: 1177314-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article compiles various studies and findings related to its biological activity, focusing on its antiproliferative effects and mechanisms of action.
Antiproliferative Activity
Recent research has highlighted the compound's promising antiproliferative effects against various cancer cell lines. The following sections summarize key findings from several studies.
Table 1: Antiproliferative Effects on Cancer Cell Lines
The mechanism by which 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride exerts its biological effects appears to involve several pathways:
- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Metabolic Profiling : Metabolomic studies suggest that treatment with this compound alters key metabolic pathways such as glycolysis and gluconeogenesis, impacting cell survival and proliferation .
- Cell Cycle Arrest : Evidence points to the compound causing cell cycle arrest at specific phases, thereby inhibiting further cell division .
Case Study 1: MDA-MB-231 Cell Line
In a study examining the effects on the triple-negative breast cancer cell line MDA-MB-231, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The maximal cytotoxicity was observed at a concentration of 25 µM after 72 hours of exposure .
Case Study 2: HCT116 Cell Line
Another study focused on the colorectal cancer cell line HCT116 demonstrated that certain derivatives of thieno[2,3-b]pyridine analogues exhibited IC₅₀ values between 25–50 nM, showcasing potent antitumor activity comparable to established chemotherapeutics .
Q & A
Q. What are the key synthetic methodologies for preparing 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride?
The synthesis typically involves cyclization and salt formation steps:
- Cyclization : A thiophene precursor undergoes cyclization with nitrile-containing reagents under acidic conditions. For example, tert-butoxycarbonyl (Boc)-protected intermediates are deprotected using concentrated HCl in methanol to yield the hydrochloride salt .
- Hydrochloride Formation : Post-synthesis, the free base is treated with HCl in methanol, followed by solvent evaporation to isolate the crystalline hydrochloride form .
Q. Reaction Conditions Table
Q. How is the compound characterized analytically to confirm purity and structure?
Methodological approaches include:
Q. What are the stability and storage considerations for this compound?
- Stability : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent decomposition .
- Degradation : Prolonged exposure to moisture leads to hydrolysis of the nitrile group to amides/carboxylic acids .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). The thieno-pyridine scaffold shows π-π stacking potential with aromatic residues .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitrile group for functionalization) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace nitrile with acetyl groups) to test electronic effects on activity .
- Biological Assays : Compare IC₅₀ values across analogs to distinguish steric vs. electronic contributions .
Q. SAR Comparison Table
| Analog Substituent | Biological Activity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|
| –CN (parent) | 0.5 µM | Baseline activity | |
| –COCH₃ | 2.3 µM | Reduced potency | |
| –Cl | 0.7 µM | Steric tolerance |
Q. How are degradation products analyzed under stress conditions?
Q. What safety precautions are critical during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
